

An In-depth Technical Guide to the Physicochemical Properties of DS44960156

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Compound of Interest

Compound Name: DS44960156

Cat. No.: B2550576

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This guide provides a detailed overview of the selective MTHFD2 inhibitor, **DS44960156**, intended for researchers, scientists, and drug development professionals. The document outlines its core physicochemical and pharmacological properties, the experimental methodologies used for its characterization, and its mechanism of action within relevant biological pathways.

Core Properties of DS44960156

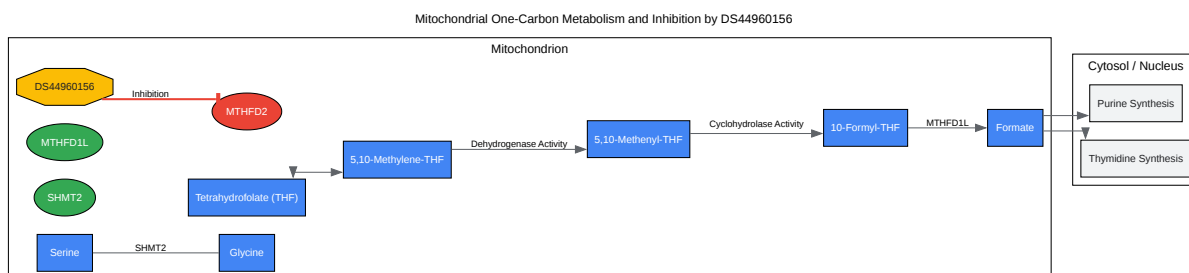
DS44960156 is a novel, isozyme-selective small molecule inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme implicated in cancer metabolism.^{[1][2]} It was developed from a hit compound identified through high-throughput screening (HTS) and subsequently optimized using structure-based drug design (SBDD).^{[1][3]} The molecule features a distinctive tricyclic coumarin scaffold.^[1]

The following table summarizes the key quantitative properties of **DS44960156**.

Property	Value	Notes
Molecular Weight	< 400 g/mol (Specifically 349 g/mol)	Considered a favorable starting point for further optimization.
IC50 (MTHFD2)	1.6 μ M	Represents the half-maximal inhibitory concentration against MTHFD2.
IC50 (MTHFD1)	> 30 μ M	Demonstrates >18-fold selectivity for MTHFD2 over its isoform MTHFD1.
Ligand Efficiency (LE)	0.31	A measure of the binding energy per heavy atom, indicating a good binder for further optimization.
Storage Conditions	-80°C for 6 months; -20°C for 1 month	Recommended storage for stock solutions to maintain stability.

Mechanism of Action and Biological Pathway

DS44960156 exerts its effect by inhibiting MTHFD2, a crucial enzyme in the mitochondrial one-carbon (1C) metabolic pathway. This pathway is responsible for generating one-carbon units required for the de novo synthesis of purines and thymidine, which are essential for DNA replication and cell proliferation. In many cancer types, MTHFD2 is significantly upregulated to meet the high metabolic demands of rapid cell growth, while its expression is low in most normal adult tissues. By selectively inhibiting MTHFD2, **DS44960156** disrupts the supply of one-carbon units, thereby impeding cancer cell proliferation.



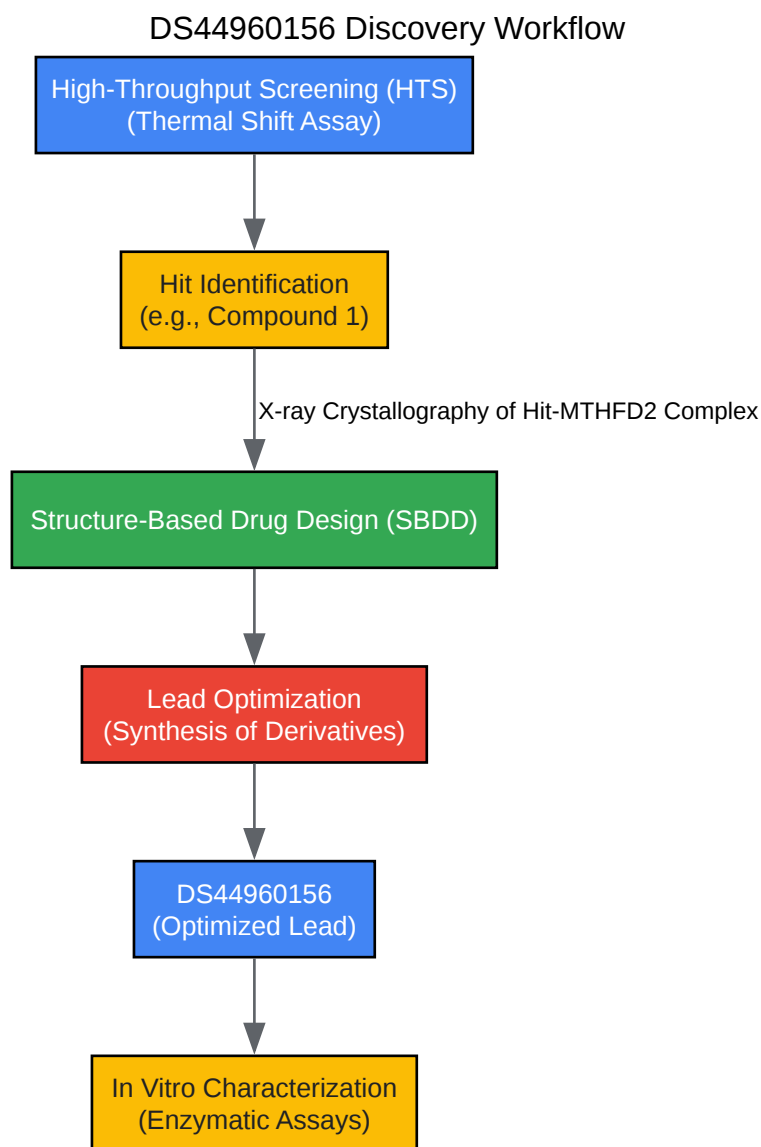
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Caption: Inhibition of the MTHFD2 enzyme by **DS44960156** in the mitochondrial 1C pathway.

Experimental Protocols

The characterization and development of **DS44960156** involved several key experimental methodologies.

The discovery of **DS44960156** followed a structured workflow, beginning with a broad screening campaign and progressing to targeted molecular refinement.



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Caption: The workflow from initial screening to the development of **DS44960156**.

A thermal shift assay, also known as differential scanning fluorimetry (DSF), was employed for the initial high-throughput screening to identify compounds that bind to and stabilize the MTHFD2 protein.

- Principle: This assay measures the change in the thermal denaturation temperature (melting temperature, T_m) of a protein upon ligand binding. A ligand that binds to a protein will typically increase its thermal stability, resulting in a higher T_m .

- Methodology:
 - The MTHFD2 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.
 - The protein-dye mixture is aliquoted into a 96-well plate, with different potential inhibitor compounds added to each well.
 - The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as the temperature increases.
 - As the protein unfolds, the dye binds, causing a sharp increase in fluorescence. The midpoint of this transition is the T_m .
 - A "thermal shift" (ΔT_m) is calculated by comparing the T_m of the protein with and without the compound. A significant positive shift indicates binding.

To determine the inhibitory potency (IC₅₀) of **DS44960156**, a biochemical enzymatic assay was used.

- Principle: The assay measures the rate of the enzymatic reaction catalyzed by MTHFD2 in the presence of varying concentrations of the inhibitor. The MTHFD2-mediated reaction involves the conversion of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate, coupled with the reduction of NAD⁺ to NADH.
- Methodology:
 - The reaction is initiated by adding MTHFD2 to a reaction mixture containing the substrates (5,10-methylenetetrahydrofolate and NAD⁺) and varying concentrations of **DS44960156**.
 - The production of NADH is monitored over time, typically by measuring the increase in absorbance at 340 nm or through a coupled fluorescence reaction.
 - The initial reaction rates are plotted against the inhibitor concentration.
 - The IC₅₀ value is determined by fitting the data to a dose-response curve, representing the concentration of **DS44960156** required to inhibit 50% of MTHFD2's enzymatic activity.

To understand the binding mode of **DS44960156** and to guide the structure-based drug design process, X-ray crystallography was used to solve the structure of MTHFD2 in complex with the inhibitor.

- Principle: This technique provides a high-resolution, three-dimensional model of the protein-ligand complex by analyzing the diffraction pattern of X-rays passing through a crystal of the complex.
- Methodology:
 - Crystallization: The purified MTHFD2 protein is co-crystallized with **DS44960156**. This involves screening various conditions (e.g., pH, precipitants, temperature) to find those that promote the formation of well-ordered crystals.
 - Data Collection: A single crystal is mounted and exposed to a high-intensity X-ray beam. The diffracted X-rays are recorded by a detector.
 - Structure Determination: The diffraction pattern is processed to determine the electron density map of the crystal.
 - Model Building and Refinement: A molecular model of the MTHFD2-**DS44960156** complex is built into the electron density map and refined to best fit the experimental data, revealing the precise atomic interactions between the inhibitor and the enzyme's active site.

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